molecular formula C8H11ClN2 B13596687 [1-(3-Chloropyridin-2-yl)ethyl](methyl)amine

[1-(3-Chloropyridin-2-yl)ethyl](methyl)amine

Cat. No.: B13596687
M. Wt: 170.64 g/mol
InChI Key: BWPYPVXGCJVRMG-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)ethylamine: is an organic compound that features a pyridine ring substituted with a chlorine atom and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)ethylamine typically involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide, followed by the addition of an appropriate alkylating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Chloropyridin-2-yl)ethylamine is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds .

Biology and Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, 1-(3-Chloropyridin-2-yl)ethylamine is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological targets makes it a valuable component in formulations designed to protect crops .

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets. For instance, in agrochemical applications, it may act as a neurotoxin that disrupts neural messages in pests, leading to their rapid death . The compound’s structure allows it to bind tightly to these targets, enhancing its effectiveness.

Comparison with Similar Compounds

Uniqueness: What sets 1-(3-Chloropyridin-2-yl)ethylamine apart is its specific substitution pattern and the presence of the ethylamine group. This unique structure allows for a wide range of chemical modifications, making it a versatile intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-N-methylethanamine

InChI

InChI=1S/C8H11ClN2/c1-6(10-2)8-7(9)4-3-5-11-8/h3-6,10H,1-2H3

InChI Key

BWPYPVXGCJVRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)NC

Origin of Product

United States

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